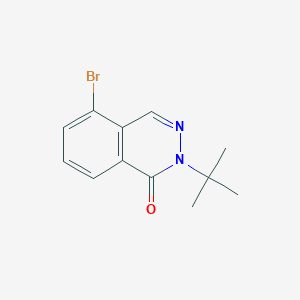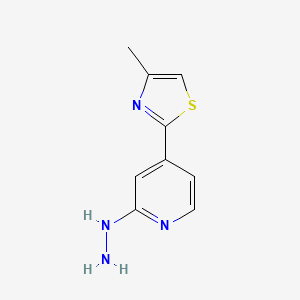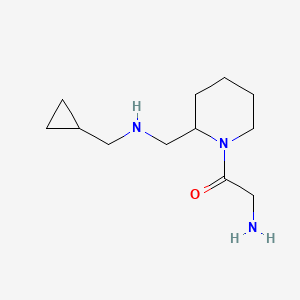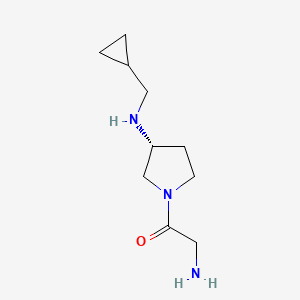
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that includes a cyclopropyl group, a methyl group, and a propiolate ester, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)carboxylate
- Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)acetate
- Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)butyrate
Uniqueness
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate stands out due to its propiolate ester group, which imparts unique reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(8-3-4-8)9(7-12-13)5-6-10(14)15-2/h7-8H,3-4H2,1-2H3 |
Clé InChI |
JGWXYTLTGHSBDC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C#CC(=O)OC)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
